Isoprene

Catalog No.
S596911
CAS No.
78-79-5
M.F
C5H8
CH2=C(CH3)CH=CH2
C5H8
M. Wt
68.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoprene

CAS Number

78-79-5

Product Name

Isoprene

IUPAC Name

2-methylbuta-1,3-diene

Molecular Formula

C5H8
CH2=C(CH3)CH=CH2
C5H8

Molecular Weight

68.12 g/mol

InChI

InChI=1S/C5H8/c1-4-5(2)3/h4H,1-2H2,3H3

InChI Key

RRHGJUQNOFWUDK-UHFFFAOYSA-N

SMILES

CC(=C)C=C

solubility

less than 1 mg/mL at 70.7° F (NTP, 1992)
0.01 M
In water, 642 mg/L at 25 °C
Practically insoluble in water
Miscible with ethanol, ethyl ether, acetone, benzene
Soluble in alcohol, ether, hydrocarbon solvents
Natural rubber is soluble in most aliphatic, aromatic, and chlorinated solvents, but its high molecular weight makes it difficult to dissolve.
Practically insol in water, alcohol, dil acids, or alkali; sol in abs ether, chloroform, most fixed or volatile oils, petroleum ether, carbon disulfide, oil of turpentine.
Raw rubber dissolves (or at least swells very strongly) in many organic liquids such as benzene, petroleum ether, crude petroleum, and carbon tetrachloride. In contrast, vulcanized rubber can only swell because the chemical cross-liking prevents dissolution.
Solubility in water, mg/l at 25 °C: 642 (very poor)

Synonyms

2-Methyl-1,3-butadiene; 2-Methylbutadiene; 3-Methyl-1,3-butadiene; Isopentadiene; NSC 9237;

Canonical SMILES

CC(=C)C=C

The exact mass of the compound Isoprene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70.7° f (ntp, 1992)0.01 min water, 642 mg/l at 25 °cpractically insoluble in watermiscible with ethanol, ethyl ether, acetone, benzenesoluble in alcohol, ether, hydrocarbon solventsnatural rubber is soluble in most aliphatic, aromatic, and chlorinated solvents, but its high molecular weight makes it difficult to dissolve.practically insol in water, alcohol, dil acids, or alkali; sol in abs ether, chloroform, most fixed or volatile oils, petroleum ether, carbon disulfide, oil of turpentine.raw rubber dissolves (or at least swells very strongly) in many organic liquids such as benzene, petroleum ether, crude petroleum, and carbon tetrachloride. in contrast, vulcanized rubber can only swell because the chemical cross-liking prevents dissolution.solubility in water, mg/l at 25 °c: 642 (very poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9237. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Hemiterpenes - Supplementary Records. It belongs to the ontological category of alkadiene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Flammable - 4th degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Isoprene (2-methyl-1,3-butadiene) is a highly reactive, conjugated diene monomer critical for the industrial synthesis of elastomers, block copolymers, and specialty tackifiers. Unlike its lighter homologue butadiene, isoprene is a volatile liquid at standard room temperature (boiling point 34.1 °C), which significantly simplifies storage, metering, and reactor feeding protocols [1]. It is the foundational building block for synthetic polyisoprene (IR)—a structural analog to natural rubber—and is heavily procured for applications requiring high tensile strength, superior tack, and low hysteresis [2]. Its specific methyl group substitution on the diene backbone fundamentally alters its polymerization kinetics and phase-separation behavior compared to unbranched dienes, making it an irreplaceable precursor in advanced material and adhesive formulations .

Procurement substitution of isoprene with closely related dienes like 1,3-butadiene or chloroprene results in immediate process and performance failures. From a processability standpoint, butadiene is a gas at room temperature (boiling point -4.4 °C), requiring pressurized cryogenic infrastructure, whereas isoprene can be handled as a standard liquid [1]. In polymer performance, substituting isoprene with butadiene in styrenic block copolymers shifts the material from a high-tack, low-modulus pressure-sensitive adhesive (SIS) to a high-cohesion, non-tacky rigid assembly adhesive (SBS). Furthermore, polybutadiene homopolymers lack the strain-induced crystallization properties of polyisoprene, resulting in drastically lower unvulcanized tensile strength and elongation limits [2]. Chloroprene introduces halogens, altering the chemical resistance and environmental compliance profile entirely, meaning isoprene is strictly required when formulating non-halogenated, high-tack, or high-tensile elastomeric networks.

Processability and Handling Infrastructure: Liquid vs. Gas State

A primary procurement differentiator for isoprene is its physical state at standard operating conditions. Isoprene has a boiling point of 34.1 °C, allowing it to be stored, transported, and metered as a liquid. In contrast, its closest structural analog, 1,3-butadiene, boils at -4.4 °C and exists as a gas at room temperature [1]. This 38.5 °C difference means that utilizing isoprene eliminates the need for high-pressure cryogenic storage tanks and specialized gas-metering reactor feeds.

Evidence DimensionBoiling Point and Physical State at 20 °C
Target Compound DataIsoprene: 34.1 °C (Liquid)
Comparator Or Baseline1,3-Butadiene: -4.4 °C (Gas)
Quantified Difference38.5 °C higher boiling point; avoids pressurized gas handling.
ConditionsStandard atmospheric pressure (100 kPa), 20 °C ambient handling.

Procuring isoprene allows facilities to utilize standard liquid-handling infrastructure, drastically reducing capital equipment costs and safety overhead associated with pressurized gas precursors.

Elastomer Mechanical Performance: Tensile Strength and Toughness

When polymerized into their respective homopolymers, isoprene yields a vastly superior mechanical profile compared to butadiene. Static mechanical testing demonstrates that neat polyisoprene achieves an elongation at break exceeding 800% and a tensile strength of over 19.0 MPa. In direct contrast, polybutadiene is comparatively fragile, with an elongation at break of only 100% and a tensile strength of 1.1 MPa [1]. The methyl group in isoprene facilitates strain-induced crystallization, which is absent in standard polybutadiene.

Evidence DimensionTensile Strength and Elongation at Break
Target Compound DataPolyisoprene: >19.0 MPa tensile strength, >800% elongation
Comparator Or BaselinePolybutadiene: 1.1 MPa tensile strength, ~100% elongation
Quantified Difference>17-fold increase in tensile strength and 8-fold increase in elongation.
ConditionsStatic mechanical testing of neat homopolymers at room temperature.

Buyers must select isoprene over butadiene when manufacturing medical devices, high-performance tires, or structural elastomers that require extreme toughness and resistance to mechanical failure.

Formulation Compatibility for Pressure-Sensitive Adhesives (PSAs)

In the formulation of styrenic block copolymers (SBCs), the choice of midblock monomer dictates the end-use application. Styrene-Isoprene-Styrene (SIS) copolymers exhibit significantly lower modulus and higher intrinsic tack than Styrene-Butadiene-Styrene (SBS) copolymers. Because the polyisoprene midblock is softer and more compatible with aliphatic tackifying resins, SIS is the industry standard for pressure-sensitive adhesives (PSAs) . SBS, due to the higher stiffness and cohesive strength of the polybutadiene blocks, generally fails to provide the necessary tack for tapes and labels, relegating it to rigid assembly hot-melts.

Evidence DimensionAdhesive Tack and Modulus
Target Compound DataSIS (Isoprene-based): High tack, low modulus, high compatibility with PSA tackifiers
Comparator Or BaselineSBS (Butadiene-based): Low tack, high modulus, high cohesive strength
Quantified DifferenceSIS provides the requisite low storage modulus (<0.3 MPa at 1 Hz, Dahlquist criterion) and surface tack needed for PSAs, which SBS cannot achieve without excessive plasticization.
ConditionsHot-melt and solvent-based pressure-sensitive adhesive formulations.

For adhesive manufacturers, isoprene is a mandatory procurement item to achieve the specific rheological and tack profiles required for tapes, labels, and hygiene products.

Precursor Reactivity in Living Copolymerization

Isoprene demonstrates distinct kinetic advantages in precision copolymerization systems. In yttrium-catalyzed living polymerization, the monomer reactivity ratio for isoprene (r_IP = 2.44) is significantly higher than that of butadiene (r_BD = 0.77) [1]. This substantial difference in reactivity allows synthetic chemists to engineer copolymers with highly controlled sequential microstructures (e.g., cis-1,4-polyisoprene blocks followed by trans-1,4-polybutadiene blocks) that are synthetically inaccessible when using butadiene alone.

Evidence DimensionMonomer Reactivity Ratio (r)
Target Compound DataIsoprene: r_IP = 2.44
Comparator Or BaselineButadiene: r_BD = 0.77
Quantified DifferenceIsoprene incorporates >3 times faster than butadiene in the target catalytic system.
ConditionsYttrium-catalyzed living stereoselective (co)polymerization.

Procuring isoprene enables the synthesis of advanced, sequence-controlled block copolymers that cannot be produced using generic unbranched diene monomers.

Pressure-Sensitive Adhesives (PSAs) and Tapes

Directly downstream of its superior tack and low-modulus properties (Section 3), isoprene is the essential monomer for synthesizing Styrene-Isoprene-Styrene (SIS) block copolymers. These copolymers are the foundational elastomers in hot-melt PSAs used for packaging tapes, labels, and hygiene products, where butadiene-based alternatives fail to provide sufficient surface adhesion .

High-Tensile Synthetic Rubber Manufacturing

Leveraging the >17-fold increase in tensile strength of polyisoprene over polybutadiene (Section 3), isoprene is the preferred precursor for manufacturing synthetic natural rubber (IR). This is critical for heavy-duty tires, medical gloves, and industrial vibration isolators that require extreme elongation and strain-induced crystallization[1].

Precision Sequential Block Copolymers

Due to its distinct reactivity ratios and liquid handling characteristics (Section 3), isoprene is utilized in advanced living polymerization workflows. It allows researchers and specialty chemical manufacturers to build complex, multi-block architectures with tailored thermal and mechanical phase separations that cannot be achieved with generic gaseous dienes [2].

Physical Description

Isoprene, stabilized appears as a clear colorless liquid with a petroleum-like odor. Density 5.7 lb / gal. Flash point -65°F. Boiling point 93°F. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a closed container, the container may rupture violently. Less dense than water and insoluble in water. Vapors heavier than air.
Liquid; OtherSolid
OtherSolid
VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless volatile liquid
Colorless, watery liquid
Nearly colorless and transparent in thin layers.
Amorphous when unstretched, but has oriented crystalline structure on stretching /Cured (unvulcanized)/

XLogP3

2.5

Boiling Point

93 °F at 760 mm Hg (NTP, 1992)
34.0 °C
34.067 °C
34 °C

Flash Point

-65 °F (NTP, 1992)
-65 °F (-54 °C) (Closed cup)

Vapor Density

2.35 (NTP, 1992) (Relative to Air)
2.35 (Air = 1)
(Air= 1)
Relative vapor density (air = 1): 2.4

Density

0.681 at 68 °F (USCG, 1999)
0.679 g/cu cm at 20 °C
0.906-0.916 g/cu cm @ 20 °C
Relative density (water = 1): 0.7

LogP

2.42 (LogP)
log Kow = 2.42
2.30

Odor

Petroleum-lke
Odorless

Melting Point

-184 °F (NTP, 1992)
-145.9 °C
-145.95 °C
The generally accepted crystal melting temperature of natural rubber is 30 °C.
-146 °C

UNII

0A62964IBU

GHS Hazard Statements

H224: Extremely flammable liquid and vapor [Danger Flammable liquids];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Isoprene is a colorless liquid. It has a petroleum-like odor. It is not very soluble in water. Isoprene is given off by many trees and plants. Isoprene is a component of human breath. It is released to the air from reactions that occur naturally in oceans. It is a component of tobacco as well as cigarette and tobacco substitute smoke. USE: Isoprene is an important commercial chemical. It is used to make different types of rubber compounds and other chemicals. EXPOSURE: Workers who use isoprene may breathe in vapors or have direct skin contact. The general population may be exposed by vapors in air and consumption of some foods. Exposure will occur in those smoking cigarettes and using tobacco and tobacco substitute products. If isoprene is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Irritation to the nose and lung has been reported in workers exposed to very high amounts of isoprene by inhalation. Inflammation and lesions in the nasal tissues have occurred. At very high concentrations isoprene may affect the central nervous system and cause asphyxiation. No data on additional toxic effects in humans were available. Damage to the respiratory tract (nose and lungs), spinal cord degeneration, lesions in the lungs and stomach, decreased size of the thymus and testis, and anemia were reported in some laboratory animals following exposure to high air levels of isoprene. Death occurred in some animals. No evidence of abortion or birth defects was observed in laboratory animals exposed to isoprene during pregnancy. However, decreased offspring weight and delayed bone development were observed at high inhalation exposure levels that caused toxicity in mothers. Decreased sperm count, sperm damage, and alter estrous cycles were observed in laboratory animals exposed to high air levels, but data regarding whether or not these changes alter fertility were not available. Tumors developed at multiple sites in laboratory animals following inhalation exposure to isoprene overtime, including the lung, liver, kidney, heart, spleen, pituitary gland, testis, stomach, mammary gland, and blood vessels and blood producing system (hematopoietic cancers). The International Agency for Research on Cancer determined that isoprene is possibly carcinogenic to humans based on no evidence in humans and sufficient evidence for carcinogenicity in laboratory animals. The U.S. National Toxicology Program 14th Report on Carcinogens determined that isoprene is reasonable anticipated to be a human carcinogen based on sufficient evidence for carcinogenicity in laboratory animals. The potential for isoprene to cause cancer in humans has not been assessed by the U.S. EPA IRIS program. (SRC)

Pharmacology

Isoprene is an unsaturated pentahydrocarbon, Isoprene is found in certain plants or obtained by distillation of caoutchouc or gutta-percha. In plants, it is elementary in the formation of isoprenoids, fat-soluble vitamins, carotenoids and related pigments. Isoprenes contribute to flavors and fragrances of essential oils and other plant-derived substances. (NCI04)

Vapor Pressure

400 mm Hg at 59.7 °F ; 493 mm Hg at 68° F (NTP, 1992)
550.05 mmHg
550 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 53.2

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Impurities

Impurities in isoprene specified for the preparation of high cis-polyisoprene include: isoprene dimer, 0.1 wt% (max); alpha olefins, 1 wt% (max); beta olefins, 2.8 wt% (max); acetylenes, 50 ppm; allenes, 50 ppm; carbonyls, 10 ppm; sulfur, 5 ppm; piperylene, 80 ppm; cyclopentadiene, 1 ppm; peroxides, 5 ppm; acetonitrile, 8 ppm
Industrial suspensions of the elastomer in water, termed "rubber latex", generally contain small amounts of the monomers and other toxic chemicals. /Natural latex/

Other CAS

78-79-5
9006-04-6
68441-58-7
9003-31-0
9041-65-0

Wikipedia

Isoprene

Drug Warnings

Routine testing for latex allergy in patients with spina bifida is not recommended.

Biological Half Life

0.25 Days
The maximal metabolic elimination rates estimated from experiments in a closed inhalation system were 130 & 400 umol/kg/hr in male Wistar rats & B6C3F1 mice, respectively. The half-lives of isoprene were 6.8 min in rats & 4.4 min in mice.

Use Classification

Fire Hazards -> Carcinogens, Flammable - 4th degree, Reactive - 2nd degree
Cosmetics -> Emollient

Methods of Manufacturing

The principal route for production of isoprene monomer outside of Russia is recovery from ethylene by-product streams. This route is most viable where ethylene is produced from naphtha or gas oil and where several ethylene plants are located in relatively close proximity to the isoprene plant. Although the yield of isoprene per mass of ethylene is quite low, there is enough ethylene produced to provide a large portion of demand. Because of the presence of n-pentane in these streams which azeotropes with isoprene, extractive distillation must be used to recover pure isoprene. Acetonitrile is the most common solvent, but dimethylformamide is also used commercially.
The synthesis of isoprene from propylene is a three-step process. The propylene is dimerized to 2-methyl-1-pentene, which is then isomerized to 2-methyl-2-pentene in the vapor phase over silica alumina catalyst. The last step is the pyrolysis of 2-methyl-2-pentene in a cracking furnace in the presence of /(NH4)2-S/. Isoprene is recovered from the resulting mixture by conventional distillation.
The starting material here is a fraction which is cut from catalytic cracking of petroleum. Two of the tertiary amylene isomers, 2-methyl-1-butene and 2-methyl-2-butene, are recovered in high purity by formation of methyl tertiary butyl ether and cracking of this to produce primarily 2-methyl-2-butene. The amylenes are mixed with steam and dehydrogenated over a catalyst. The crude isoprene can be purified by conventional or extractive distillation.
Isobutylene is condensed with formaldehyde at 95 °C to give the principal product 4,4-dimethyl-m-dioxane. In the second step, the dioxane is decomposed in the presence of an acid catalyst to isoprene, formaldehyde, and water.
For more Methods of Manufacturing (Complete) data for Isoprene (9 total), please visit the HSDB record page.
Produced synthetically by effect of heat and pressure on isoprene in the presence of stereospecific catalysts.
Prepared by polymerization of butadiene in solution, using organometallic initiators, either of the Ziegler-Natta type or lithium compounds. Ziegler-Natta type catalysts can generate a very high cis-1,4 structure (> 90%); lithium catalysts on the other hand yield variable chain structures, depending on the solvent used.
Prepared by free-radical process using emulsion polymerization initiated by potassium persulfate at 50 °C which produces 17.6% cis-1,4-; 71.9% trans-1,4-; 5.3% 3,4-; and 5.2% 1,2-polyisoprene.
Prepared by cationic polymerization process with boron trifluride, tin tetrachloride, or aluminum trichlirde catalysts in pentane, chloroform or ethylbenzene from -78 to 30 °C; gives about 90% trans-1,4-polyisoprene structure, the balance is 1,2 and 3,4 microstructure.
For more Methods of Manufacturing (Complete) data for POLYISOPRENE (6 total), please visit the HSDB record page.
Derivation: From latex obtained from Hevea trees, coagulated with acetic or formic acid. Also made synthetically.
Most rubber is sold raw or uncured in dry solid or liquid latex state. The basic steps in the manufacture of some types of dry synthetic rubber are polymerization, coagulation, washing, and drying. With a latex, the basic steps are polymerization, stabilization and usually, concentration. Latex can be defined as a stable aqueous dispersion containing discrete polymer particles about 0.05 to 5 um in diameter.

General Manufacturing Information

Miscellaneous manufacturing
Petrochemical manufacturing
Petroleum refineries
Plastic material and resin manufacturing
Synthetic rubber manufacturing
Wholesale and retail trade
1,3-Butadiene, 2-methyl-: ACTIVE
Usually contains inhibitors to prevent polymerization.
Polyisoprene...is a homopolymer of isoprene (2-methyl-1,3-butadiene)... Polyisoprenes have a polymer structure similar to that of natural rubber.
Accumulation of cis-1,4-polyisoprene in plants was enhanced by applying 3,4,5-substituted phenoxy-trialkylamines. /cis-1,4-polyisoprene/
cis-1,4-polyisoprene Polyelectrolyte prevented blood clotting @ 0.8 mg/ml, & gave a Lee-White Clotting time of 14 min @ 0.1 mg/l (compared to 6 min with no anticoagulant). /cis-1,4-polyisoprene/
Polysar x414 containing 80% trans-1,4-polyisoprene, a polymer useful in orthopedic and rehabilitation medicine, showed a 60% increase over the uncompounded polymer in its flexural Modulus. /trans-1,4-polyisoprene/
For more General Manufacturing Information (Complete) data for POLYISOPRENE (10 total), please visit the HSDB record page.
Resistance of natural rubber to various chemicals at 20 °C: Alcohols, aliphatic, excellent (30 days of exposure causes no damage); Esters, not recommended (immediate damage may occur); Ethers, not recommended (immediate damage may occur); Glycols, excellent (30 days of exposure causes no damage); Hydrocarbons, aliphatic, aromatic and halogenated, ketones, not recommended (immediate damage may occur). /From table/
Natural latex is the milky sap ... /containing/ the rubber hydrocarbon ... together with a number of other compounds. /Natural latex/
... Natural rubber has been replaced by synthetics, particularly styrene-butadiene, as a general purpose rubber. High resilience, low heat buildup, and easy processing are particular advantages of natural rubber, which is often used in blends with synthetic polyisoprene and other elastomers. Natural rubber, both alone and in combination with neoprene, received a high rating for resistance to water, dimethyl sulfoxide, and some alcohols in a comparative test of glove materials; resistance to other solvents varied from good to poor.
Natural rubber ... /is/ specifically identified among the elastomers permitted in rubber articles intended for repeated use. Natural rubber ... /is/ specifically identified among the elastomers permitted in adhesives, sealing gaskets, paper, paperboards, and coatings. ... Permissible direct additive applications include the use of natural rubber ... as masticatory substances in chewing gum base.
For more General Manufacturing Information (Complete) data for NATURAL RUBBER (10 total), please visit the HSDB record page.

Analytic Laboratory Methods

Environmental samples are collected on charcoal & desorbed with carbon disulfide and quantified by coulometric titration.
The USA EPA has proposed methods for analysis of volatile priority pollutants by gas chromatography/mass spectroscopy (GC/MS) using purge-and-trap techniques. Isoprene was one of the compounds studied. It was determined as suitable for analysis by the proposed methods. For most cmpds, detection limits were < 10 ppb. Recovery and precision measurements demonstrated that the method provided semiquantitative analysis for these volatile hazardous substances.
Method for the determination of non-methane hydrocarbons in air makes use of GC and ... A combination of on-column cryofocusing and GC reinjection was used, with a detection limit of 2 pg.
AOAC Method 970.38. Extractives from rubber articles. Gravimetric method.
Test Method D1278-91(1997)e1 Standard Test Methods for Rubber from Natural Sources-Chemical Analysis.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature 2 - 8 °C.
Store in a cool, dry well-ventilated location. Outside or detached storage is preferred. Separate from oxidizing materials.
... Before entering confined space where hexanol may be present, check to make sure that an explosive concentration does not exist. Isoprene must be stored to avoid contact with strong acids (such as chlorosulfonic, sulfuric, and nitric) since violent reactions occur. Store in tightly closed containers in a cool, well-ventillated area away from heat, flame and oxidizers. Sources of ignition, such as smoking and open flames, are prohibited where isoprene is handled, used or stored. Metal containers involving the transfer of 5 gallons or more of isoprene should be grounded and bonded. Drums must be eqipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment especially when opening and closing containers of isoprene. Whenever isoprene is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Healthy young adult subjects (n = 10) underwent chamber exposure /to isoprene/ on separate days to filtered air and to a variable concentration of ozone. Exposures had durations of 130 min that included alternate periods of rest and light treadmill exercise; breath was sampled pre- and postexposure. For six subjects, breath was resampled 19 +/- 1 hr postexposure. Breath samples were concentrated cryogenically and analyzed by capillary gas chromatography. Isoprene output immediately postexposure was significantly reduced by ozone or filtered air (17 and 19%, respectively). These results suggest that exercise alone reduces isoprene levels in breath without an additive ozone effect. However, in the six subjects restudied 19 +/- 1 hr postexposure to ozone, breath isoprene concentrations were now increased above the preexposure output by 99% (P < 0.01) and exceeded the 51% increase in output of isoprene at this time point after filtered-air exposure (P < 0.01)...

Stability Shelf Life

Stable under recommended storage conditions. Contains the following stabilizer(s): 4-tert-Butylpyrocatechol (>/= 100 to Latex can be defined as a stable aqueous dispersion containing discrete polymer particles about 0.05 to 5 um in diameter.

Dates

Last modified: 08-15-2023

Biodegradation of isoprene by Arthrobacter sp. strain BHU FT2: Genomics-proteomics enabled novel insights

Abhishek Singh, Anand Kumar Pandey, Suresh Kumar Dubey
PMID: 34325393   DOI: 10.1016/j.biortech.2021.125634

Abstract

The bacterial degradation of isoprene is important for maintaining its atmospheric concentration in unpolluted environment. It may be possible to use natural isoprene degrading bacteria in engineered systems to eliminate or limit isoprene emissions from various sources. Biodegradation of isoprene by Arthrobacter sp. strain BHU FT2 was investigated. The genome was found to contain 4151545 bp long chromosome having 3747 coding genes, and coded potential isoprene degrading enzymes. The molecular docking of monooxygenases with isoprene displayed a higher binding energy (-4.59 kcal/mol) for WP_015938387.1 monooxygenase. Analysis of the identified monooxygenases with the known isoprene monooxygenases revealed 67% sequence identity of WP_015938387.1 (Locus tag JHV56_10705) monooxygenase of the considered strain with the OPX16961.1 monooxygenase of Gordonia sp. i37 isoprene degrading starin. These results provided a strong evidence for the high isoprene degrading potential of the Arthrobacter sp. BHU FT2 which could be efficiently exploited for isoprene degradation in large scale bio-filtration units.


Season-wise analyses of VOCs, hydroxyl radicals and ozone formation chemistry over north-west India reveal isoprene and acetaldehyde as the most potent ozone precursors throughout the year

Vinod Kumar, Vinayak Sinha
PMID: 34146869   DOI: 10.1016/j.chemosphere.2021.131184

Abstract

The north-west Indo-Gangetic Plain is the agricultural cereal-basket of India owing to its prolific wheat and rice production. Surface ozone pollution is of growing concern over it, yet no detailed year-round in-situ measurements of its most reactive precursors, particularly the volatile organic compounds (VOCs) are available from this region. Here, using the first year-long continuous measurements of 23 major VOCs, ozone, NO
, CO and their atmospheric oxidation products from a regionally representative site in north-west India, we evaluated speciated OH reactivities (OHR), ozone formation potential (OFP) and ozone production regimes (OPR) across all seasons. The average seasonal OHR ranged from 14 s
(winter) to 21.5 s
(summer). We provide the first estimate of OH radical mixing ratios varying between 0.06 and 0.37 ppt in different seasons for the peak daytime hours in this region. Recycling via HO
+NO was the most important pathway contributing to >85% of the OH production throughout the year. Contrary to satellite derived proxies and chemical transport models which predict NO
sensitive OPR, we show it to be strongly sensitive to both VOCs and NO
(>90% days in a year). Remarkably for densely populated regions, isoprene and acetaldehyde collectively accounted for ~30-50% of the total OFP in all seasons. Biogenic emissions of isoprene (reaching 12.9 mg/m
/h) and high acetaldehyde from anthropogenic and photochemical sources were observed for all seasons. Monitoring and control of isoprene and acetaldehyde are therefore urgently required for efforts focused on mitigating surface ozone pollution in this demographically important region of the world.


Mechanism of secondary organic aerosol formation from the reaction of isoprene with sulfoxy radicals

Wen Liu, Guochun Lv, Chenxi Zhang, Xiaomin Sun
PMID: 33813697   DOI: 10.1007/s11356-021-13539-9

Abstract

Isoprene can react with sulfoxy radicals (SO
and SO
) to form organosulfur compounds in aqueous phase, and the organosulfur compounds are important compositions of secondary organic aerosols (SOAs). To make sure the specific configurations of the products and the role of SO
and SO
in the formation of organosulfur compounds, the reaction mechanisms are studied by theoretical calculations. The lowest Gibbs free energy barrier of addition of SO
onto isoprene is 24.06 kcal mol
at C4 site, and its rate constant is 1.30 × 10
M
s
at 298 K and 1 atm. And the Gibbs free energy barriers of addition of SO
onto isoprene at C1 and C4 sites are barrierless and 0.92 kcal mol
; the rate constants of these two addition processes are 6.85 × 10
and 1.17 × 10
M
s
at 298 K and 1 atm. It elucidates that organosulfates are easier to be formed. As for the products P1 (with alcohol group) and P2 (with aldehyde group), the lowest Gibbs free energy barrier of the formation of P1 is 3.17 kcal mol
, and that of the formation of P2 is 15.84 kcal mol
, which means that the product with alcohol group is easier to be formed than that with aldehyde group. This work provides a reference for the formation of organosulfur compounds in aqueous phase, and it may help to understand the SOA formation.


Shape and Temperature Expansion of Free Volume Holes in Some Cured Polybutadiene-Polyisoprene Rubber Blends

Giovanni Consolati, Eros Mossini, Dario Nichetti, Fiorenza Quasso, Giuseppe Maria Viola, Erkin Yaynik
PMID: 33535426   DOI: 10.3390/ijms22031436

Abstract

The free volume fraction of a macromolecular structure can be assessed theoretically by using a suitable model; however, it can also be evaluated from experimental data obtained from dilatometry and positron annihilation lifetime spectra. In this second case, a regular geometry of the sub-nanometric cavities forming the free volume has to be assumed, although in fact they are irregularly shaped. The most popular approach is to guess spherical holes, which implies an isotropic growth of these last with temperature. In this work, we compared the free volume fraction, as obtained from experiments in a set of polybutadiene and polyisoprene cured rubbers and their blends, with the analogous quantity expected by using the lattice-hole model. The results allowed us to obtain insights on the approximate shape of the holes. Indeed, a cylindrical flattened geometry of the cavities produced a better agreement with the theory than the spherical shape. Furthermore, the best fit was obtained for holes that expanded preferentially in the radial direction, with a consequent decrease of the aspect ratio with temperature.


Isoprene and β-caryophyllene confer plant resistance via different plant internal signalling pathways

Lena Frank, Marion Wenig, Andrea Ghirardo, Alexander van der Krol, A Corina Vlot, Jörg-Peter Schnitzler, Maaria Rosenkranz
PMID: 33522606   DOI: 10.1111/pce.14010

Abstract

Isoprene and other terpenoids are important biogenic volatile organic compounds in terms of atmospheric chemistry. Isoprene can aid plant performance under abiotic stresses, but the fundamental biological reasons for the high emissions are not completely understood. Here, we provide evidence of a previously unrecognized ecological function for isoprene and for the sesquiterpene, ß-caryophyllene. We show that isoprene and ß-caryophyllene act as core components of plant signalling networks, inducing resistance against microbial pathogens in neighbouring plants. We challenged Arabidopsis thaliana with Pseudomonas syringae, after exposure to pure volatile terpenoids or to volatile emissions of transformed poplar or Arabidopsis plants. The data suggest that isoprene induces a defence response in receiver plants that is similar to that elicited by monoterpenes and depended on salicylic acid (SA) signalling. In contrast, the sesquiterpene, ß-caryophyllene, induced resistance via jasmonic acid (JA)-signalling. The experiments in an open environment show that natural biological emissions are enough to induce resistance in neighbouring Arabidopsis. Our results show that both isoprene and ß-caryophyllene function as allelochemical components in complex plant signalling networks. Knowledge of this system may be used to boost plant immunity against microbial pathogens in various crop management schemes.


Rapid production of highly oxidized molecules in isoprene aerosol via peroxy and alkoxy radical isomerization pathways in low and high NO

Mohammed Jaoui, Ivan R Piletic, Rafal Szmigielski, Krzysztof J Rudzinski, Michael Lewandowski, Theran P Riedel, Tadeusz E Kleindienst
PMID: 34380608   DOI: 10.1016/j.scitotenv.2021.145592

Abstract

Recently, we identified seven novel hydroxy-carboxylic acids resulting from gas-phase reactions of isoprene in the presence of nitrogen oxides (NO
), ozone (O
), and/or hydroxyl radicals (OH). In the present study, we provide evidence that hydroxy-carboxylic acids, namely methyltartaric acids (MTA) are: (1) reliable isoprene tracers, (2) likely produced via rapid peroxy radical hydrogen atom (H) shift reactions (autoxidation mechanism) and analogous alkoxy radical H shifts in low and high NO
environments respectively and (3) representative of aged ambient aerosol in the low NO
regime. Firstly, MTA are reliable tracers of isoprene aerosol because they have been identified in numerous chamber experiments involving isoprene conducted under a wide range of conditions and are absent in the oxidation of mono- and sesquiterpenes. They are also present in numerous samples of ambient aerosol collected during the past 20 years at several locations in the U.S. and Europe. Furthermore, MTA concentrations measured during a year-long field study in Research Triangle Park (RTP), NC in 2003 show a seasonal trend consistent with isoprene emissions and photochemical activity. Secondly, an analysis of chemical ionization mass spectrometer (CIMS) data of several chamber experiments in low and high NO
environments show that highly oxidized molecules (HOMs) derived from isoprene that lead to MTAs may be produced rapidly and considered as early generation isoprene oxidation products in the gas phase. Density functional theory calculations show that rapid intramolecular H shifts involving peroxy and alkoxy radicals possess low barriers for methyl-hydroxy-butenals (MHBs) that may represent precursors for MTA. From these results, a viable rapid H shift mechanism is proposed to occur that produces isoprene derived HOMs like MTA. Finally, an analysis of the mechanism shows that autoxidation-like pathways in low and high NO
may produce HOMs in a few OH oxidation steps like commonly detected methyl tetrol (MT) isoprene tracers. The ratio of MTA/MT in isoprene aerosol is also shown to be significantly greater in field versus chamber samples indicating the importance of such pathways in the atmosphere even for smaller hydrocarbons like isoprene.


Atmospheric Chemistry of Allylic Radicals from Isoprene: A Successive Cyclization-Driven Autoxidation Mechanism

Fangfang Ma, Xirui Guo, Deming Xia, Hong-Bin Xie, Yonghong Wang, Jonas Elm, Jingwen Chen, Junfeng Niu
PMID: 33769798   DOI: 10.1021/acs.est.0c07925

Abstract

The atmospheric chemistry of isoprene has broad implications for regional air quality and the global climate. Allylic radicals, taking 13-17% yield in the isoprene oxidation by
Cl, can contribute as much as 3.6-4.9% to all possible formed intermediates in local regions at daytime. Considering the large quantity of isoprene emission, the chemistry of the allylic radicals is therefore highly desirable. Here, we investigated the atmospheric oxidation mechanism of the allylic radicals using quantum chemical calculations and kinetics modeling. The results indicate that the allylic radicals can barrierlessly combine with O
to form peroxy radicals (RO
). Under ≤100 ppt NO and ≤50 ppt HO
conditions, the formed RO
mainly undergo two times "successive cyclization and O
addition" to finally form the product fragments 2-alkoxy-acetaldehyde (C
H
O
) and 3-hydroperoxy-2-oxopropanal (C
H
O
). The presented reaction illustrates a novel successive cyclization-driven autoxidation mechanism. The formed 3-hydroperoxy-2-oxopropanal product is a new isomer of the atmospheric C
H
O
family and a potential aqueous-phase secondary organic aerosol precursor. Under >100 ppt NO condition, NO can mediate the cyclization-driven autoxidation process to form C
H
NO
, C
H
NO
, and alkoxy radical-related products. The proposed novel autoxidation mechanism advances our current understanding of the atmospheric chemistry of both isoprene and RO
.


Photosynthesis and Related Physiological Parameters Differences Affected the Isoprene Emission Rate among 10 Typical Tree Species in Subtropical Metropolises

Junyao Lyu, Feng Xiong, Ningxiao Sun, Yiheng Li, Chunjiang Liu, Shan Yin
PMID: 33499177   DOI: 10.3390/ijerph18030954

Abstract

Volatile organic compound (VOCs) emission is an important cause of photochemical smog and particulate pollution in urban areas, and urban vegetation has been presented as an important source. Different tree species have different emission levels, so adjusting greening species collocation is an effective way to control biogenic VOC pollution. However, there is a lack of measurements of tree species emission in subtropical metropolises, and the factors influencing the species-specific differences need to be further clarified. This study applied an in situ method to investigate the isoprene emission rates of 10 typical tree species in subtropical metropolises. Photosynthesis and related parameters including photosynthetic rate, intercellular CO
concentration, stomatal conductance, and transpiration rate, which can influence the emission rate of a single species, were also measured. Results showed
always exhibited a high emission level, whereas
and
maintained a low level throughout the year. Differences in photosynthetic rate and stomatal CO
conductance are the key parameters related to isoprene emission among different plants. Through the establishment of emission inventory and determination of key photosynthetic parameters, the results provide a reference for the selection of urban greening species, as well as seasonal pollution control, and help to alleviate VOC pollution caused by urban forests.


Study on the isoprene-producing co-culture system of Synechococcus elongates-Escherichia coli through omics analysis

Hui Liu, Yujin Cao, Jing Guo, Xin Xu, Qi Long, Lili Song, Mo Xian
PMID: 33413404   DOI: 10.1186/s12934-020-01498-8

Abstract

The majority of microbial fermentations are currently performed in the batch or fed-batch manner with the high process complexity and huge water consumption. The continuous microbial production can contribute to the green sustainable development of the fermentation industry. The co-culture systems of photo-autotrophic and heterotrophic species can play important roles in establishing the continuous fermentation mode for the bio-based chemicals production.
In the present paper, the co-culture system of Synechococcus elongates-Escherichia coli was established and put into operation stably for isoprene production. Compared with the axenic culture, the fermentation period of time was extended from 100 to 400 h in the co-culture and the isoprene production was increased to eightfold. For in depth understanding this novel system, the differential omics profiles were analyzed. The responses of BL21(DE3) to S. elongatus PCC 7942 were triggered by the oxidative pressure through the Fenton reaction and all these changes were linked with one another at different spatial and temporal scales. The oxidative stress mitigation pathways might contribute to the long-lasting fermentation process. The performance of this co-culture system can be further improved according to the fundamental rules discovered by the omics analysis.
The isoprene-producing co-culture system of S. elongates-E. coli was established and then analyzed by the omics methods. This study on the co-culture system of the model S. elongates-E. coli is of significance to reveal the common interactions between photo-autotrophic and heterotrophic species without natural symbiotic relation, which could provide the scientific basis for rational design of microbial community.


Anaerobic Production of Isoprene by Engineered

Jared Aldridge, Sean Carr, Karrie A Weber, Nicole R Buan
PMID: 33452028   DOI: 10.1128/AEM.02417-20

Abstract

Isoprene is a valuable petrochemical used for a wide variety of consumer goods, such as adhesives and synthetic rubber. We were able to achieve a high yield of renewable isoprene by taking advantage of the naturally high-flux mevalonate lipid synthesis pathway in anaerobic methane-producing archaea (methanogens). Our study illustrates that by genetically manipulating
species methanogens, it is possible to create organisms that grow by producing the hemiterpene isoprene. Mass balance measurements show that engineered methanogens direct up to 4% of total carbon flux to isoprene, demonstrating that methanogens produce higher isoprene yields than engineered yeast, bacteria, or cyanobacteria, and from inexpensive feedstocks. Expression of isoprene synthase resulted in increased biomass and changes in gene expression that indicate that isoprene synthesis depletes membrane precursors and redirects electron flux, enabling isoprene to be a major metabolic product. Our results demonstrate that methanogens are a promising engineering chassis for renewable isoprene synthesis.
A significant barrier to implementing renewable chemical technologies is high production costs relative to those for petroleum-derived products. Existing technologies using engineered organisms have difficulty competing with petroleum-derived chemicals due to the cost of feedstocks (such as glucose), product extraction, and purification. The hemiterpene monomer isoprene is one such chemical that cannot currently be produced using cost-competitive renewable biotechnologies. To reduce the cost of renewable isoprene, we have engineered methanogens to synthesize it from inexpensive feedstocks such as methane, methanol, acetate, and carbon dioxide. The "isoprenogen" strains we developed have potential to be used for industrial production of inexpensive renewable isoprene.


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